

Introduction: Navigating the Chemistry of a Versatile Precursor

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Compound of Interest

Compound Name: 2-(Methylamino)-5-nitrobenzoate

Cat. No.: B8432071

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In the landscape of pharmaceutical and chemical synthesis, the N-methylated anthranilic acid scaffold is a cornerstone for building complex heterocyclic systems. The compound family of **2-(methylamino)-5-nitrobenzoate** serves as a critical intermediate, particularly noted as a precursor for the synthesis of benzodiazepine derivatives, a class of compounds with a wide range of biological activities.^{[1][2]} This guide provides an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of the parent carboxylic acid, 2-(Methylamino)-5-nitrobenzoic acid, and its common derivative, Methyl **2-(methylamino)-5-nitrobenzoate**.

Understanding these core properties is paramount for researchers and drug development professionals to effectively utilize these molecules in synthetic pathways, control reaction kinetics, develop robust analytical methods, and ensure the quality and purity of resulting compounds. This document is structured to provide both foundational data and the causal insights behind experimental methodologies, empowering scientists to apply this knowledge in a practical laboratory setting.

Part 1: 2-(Methylamino)-5-nitrobenzoic acid

This section focuses on the parent carboxylic acid, the foundational molecule from which various esters and other derivatives are synthesized.

Chemical Identity and Core Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The presence of a carboxylic acid group, an aromatic amine, and a strong electron-withdrawing nitro group defines the unique properties of this compound.

Property	Value	Source
IUPAC Name	2-(methylamino)-5-nitrobenzoic acid	PubChem[3]
Synonyms	5-nitro-N-methyl-anthranilic acid	PubChem[3]
CAS Number	3484-33-1	PubChem[3]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	PubChem[3]
Molecular Weight	196.16 g/mol	PubChem[3]
Physical Form	Solid	Sigma-Aldrich
Solubility (pH 7.4)	26.7 µg/mL	PubChem[3]
XLogP3	1.9	PubChem[3]
Topological Polar Surface Area	95.2 Å ²	PubChem[3]
Hydrogen Bond Donors	2	PubChem[3]
Hydrogen Bond Acceptors	5	PubChem[3]

Deeper Dive into Physicochemical Characteristics

Molecular Structure and Crystallography: Single-crystal X-ray diffraction studies reveal that 2-(methylamino)-5-nitrobenzoic acid is an almost planar molecule.[1][2] This planarity is a consequence of the sp² hybridization of the benzene ring atoms. A key structural feature is an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring structure known as an S(6) ring motif.

[1][2] In the crystalline state, molecules form inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O-H...O). These dimers are further linked into infinite sheets by N-H...O hydrogen bonds, creating a stable, well-ordered crystal lattice.[1][2]

Solubility and Acidity: As a carboxylic acid, its solubility is pH-dependent. The experimental solubility in a neutral buffer (pH 7.4) is low (26.7 µg/mL), which is expected for a molecule with a significant nonpolar aromatic core.[3] In aqueous solutions, carboxylic acids can dissociate to yield a carboxylate anion and a proton, leading to a pH below 7.0.[4] Consequently, 2-(methylamino)-5-nitrobenzoic acid will exhibit increased solubility in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt.[4] The presence of the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.

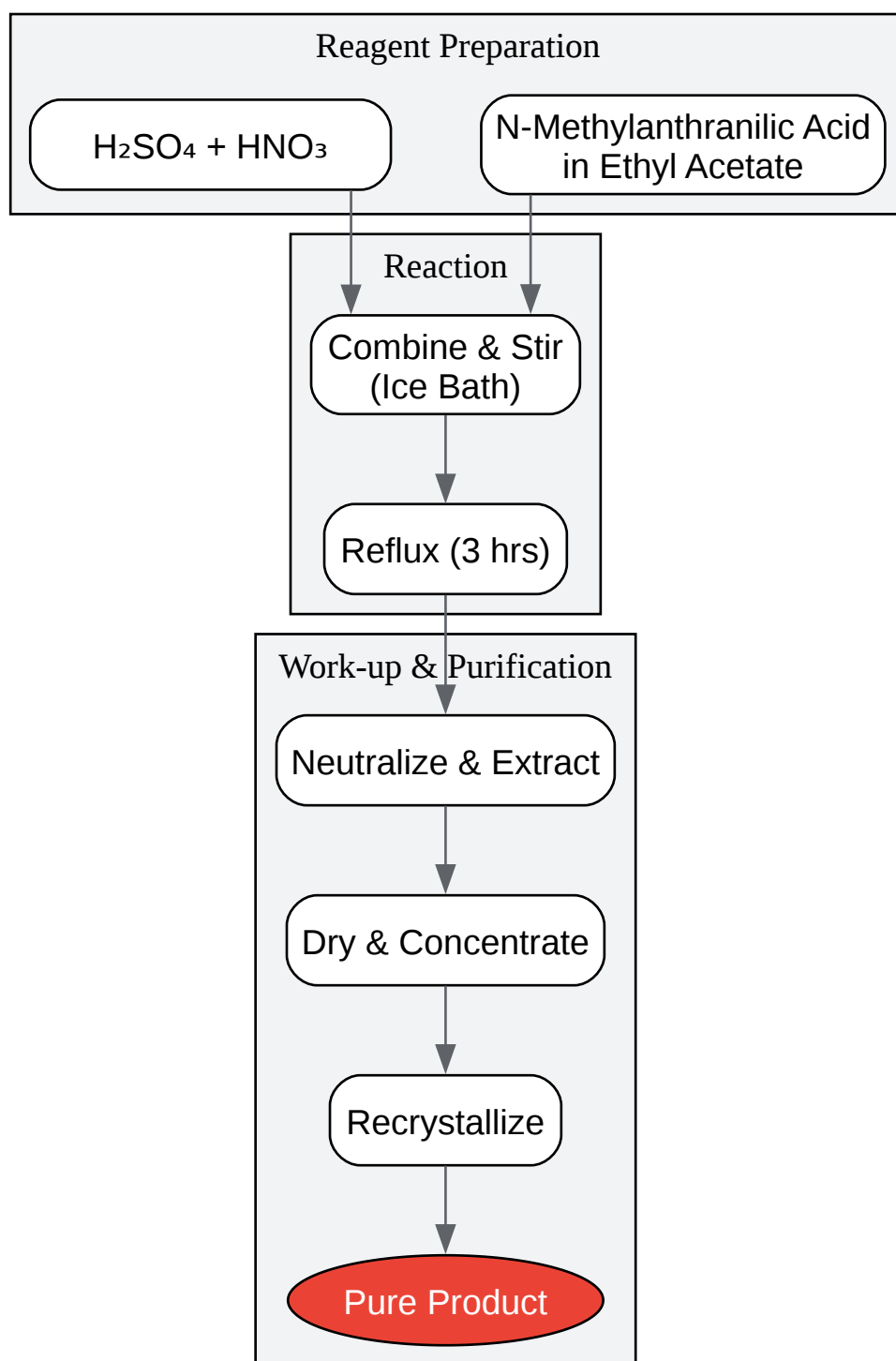
Synthesis Protocol: Nitration of N-Methylantranilic Acid

The synthesis of 2-(methylamino)-5-nitrobenzoic acid is typically achieved through the electrophilic nitration of N-methylantranilic acid. The choice of a nitrating mixture (sulfuric and nitric acid) and controlled temperature is critical to favor the formation of the desired 5-nitro isomer and minimize side reactions.

Experimental Workflow:

- **Preparation of Nitrating Mixture:** In a flask cooled in an ice bath, concentrated sulfuric acid (H₂SO₄) is carefully added to concentrated nitric acid (HNO₃). This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
- **Dissolution of Starting Material:** N-methylantranilic acid is dissolved in a suitable solvent like ethyl acetate.
- **Nitration Reaction:** The solution of N-methylantranilic acid is added dropwise to the chilled nitrating mixture with constant stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration or degradation.
- **Reaction Completion:** The mixture is stirred in the ice bath for a period (e.g., 30 minutes) and then refluxed for several hours to ensure the reaction goes to completion.[1]

- Work-up and Extraction: The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined.
- Isolation: The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude product.^[1]
- Purification: The product can be purified by recrystallization to afford purple needles of 2-(methylamino)-5-nitrobenzoic acid.^[1]



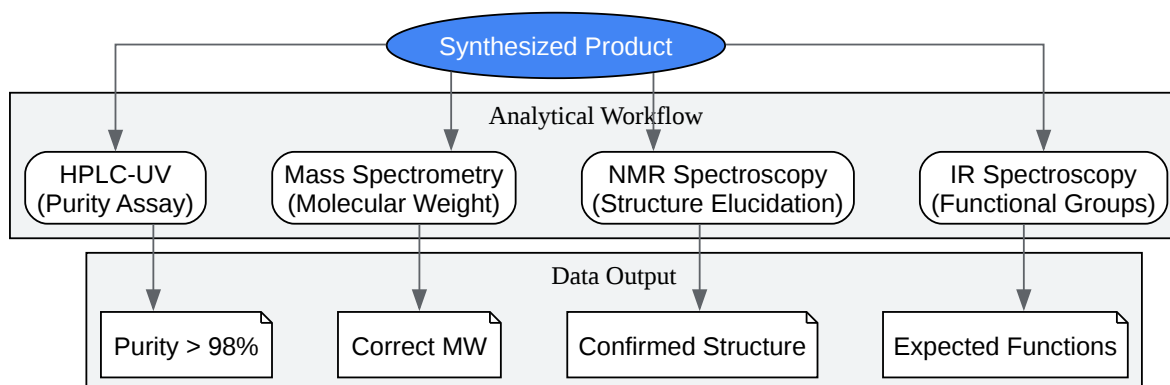
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Caption: Synthesis workflow for 2-(methylamino)-5-nitrobenzoic acid.

Analytical Characterization

A multi-technique approach is required for the unambiguous identification and purity assessment of the synthesized compound.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound.[5] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) provides excellent separation from starting materials and by-products.[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), N-H stretching, and strong absorbances for the nitro group (NO_2) symmetric and asymmetric stretches (typically around 1530 and 1350 cm^{-1}).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show distinct signals for the aromatic protons, the N-H proton, the methyl (N-CH_3) protons, and the acidic carboxylic acid proton (which may be broad or exchange with solvent).
 - ^{13}C NMR: Would reveal signals for the carbonyl carbon, the aromatic carbons (with shifts influenced by the amine and nitro substituents), and the methyl carbon.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.



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Sources

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